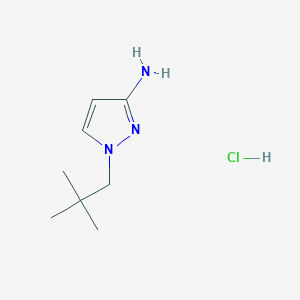![molecular formula C7H3BrF3N3 B2892594 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1780827-96-4](/img/structure/B2892594.png)
3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the CAS Number: 1166819-53-9 . It has a molecular weight of 266.02 . The IUPAC name for this compound is 6-bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H . The InChI key is SYYNJBWDDYHXEY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . It has also been used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines, including variants similar to 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, has been achieved through oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. These compounds have been characterized by NMR, FTIR, MS, and X-ray diffraction, showcasing their structural complexity and potential as scaffolds for further chemical synthesis (El-Kurdi et al., 2021).
Chemical Properties and Reactions
- Research on triazolopyridines has detailed their ring-opening reactions, providing insights into their chemical reactivity and the generality of these processes. Such studies pave the way for novel synthetic applications and functionalization strategies for compounds like this compound (Jones et al., 1985).
Applications in Material Science
- Certain derivatives of triazolopyridines have been identified for selective extraction applications, demonstrating significant efficiency and selectivity in separating americium (III) over europium (III), highlighting their potential use in waste management and recycling processes (Kolarik et al., 1999).
Potential Biological Activity
- A novel series of triazolopyridines containing the trifluoromethyl moiety has been synthesized, exhibiting weak antifungal activity. This suggests a potential for further exploration in developing new antifungal agents or other biological applications (Yang et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds such as triazolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-13-12-5-2-1-4(3-14(5)6)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKJLIEDMZQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2892512.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)

![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)
![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)



![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)

